Home > Products > Screening Compounds P91561 > 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide - 2034326-23-1

3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

Catalog Number: EVT-3026990
CAS Number: 2034326-23-1
Molecular Formula: C16H16ClN5O2
Molecular Weight: 345.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Derivatives

  • Compound Description: This series of compounds share the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound. They were synthesized and evaluated for their antimicrobial activities. []
  • Relevance: The presence of the [, , ]triazolo[4,3-b]pyridazine moiety in both this series and the target compound 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide highlights their structural similarity. The variations lie in the substituents attached to this core structure.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide Derivatives

  • Compound Description: Similar to the previous series, these compounds also share the [, , ]triazolo[4,3-b]pyridazine core with the target compound but incorporate a sulfonamide group. They were also synthesized and evaluated for antimicrobial activity. []
  • Relevance: The shared [, , ]triazolo[4,3-b]pyridazine core structure links these sulfonamide derivatives to 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide, despite the differences in their substituents and the presence of a sulfonamide group instead of an amide.

N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

  • Compound Description: This compound, referred to as 1632, acts as a Lin28 inhibitor and has shown potential in treating Group 3 medulloblastoma. It disrupts the LIN28B–let-7–PBK pathway, reducing cancer cell viability and tumor growth. [, ]
  • Relevance: Both 1632 and 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide share the central [, , ]triazolo[4,3-b]pyridazine scaffold and an acetamide group linked to a phenyl ring. This close structural resemblance suggests potential overlap in their biological targets or mechanisms of action.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a c-MET inhibitor that unfortunately demonstrated species-dependent toxicity, specifically renal issues in human trials. Its metabolism varies across species, with monkeys and humans producing a significantly less soluble metabolite via aldehyde oxidase. []
  • Relevance: Although structurally distinct from 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide, SGX523 is relevant due to its shared [, , ]triazolo[4,3-b]pyridazine core. This highlights the potential for this scaffold to be involved in diverse biological activities and emphasizes the importance of substituent effects on both activity and toxicity.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: This compound, a potent and selective c-Met inhibitor, displayed promising preclinical pharmacokinetics but raised concerns due to high in vitro covalent binding to microsomal proteins, indicative of potential toxicity. []

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: Developed as a potential improvement over Compound 1, this c-Met inhibitor aimed to reduce bioactivation and potential toxicity. While it shifted metabolism towards the naphthyridine ring, it still exhibited significant covalent binding in vitro and in vivo. []
  • Relevance: The structural similarity between Compound 2 and 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide lies in their shared [, , ]triazolo[4,3-b]pyridazine core. The presence of the isothiazole and naphthyridine moieties in Compound 2, absent in the target compound, emphasizes the role of specific substituents in determining the overall pharmacological and toxicological profile.

Isoxazole and Pyrazole Analogs

  • Compound Description: These analogs were developed as alternatives to the isothiazole ring in Compounds 1 and 2, aiming to mitigate bioactivation and potential toxicity while preserving c-Met inhibitory activity and desirable pharmacokinetic properties. []
  • Relevance: Although not explicitly described, these analogs likely retain the core [, , ]triazolo[4,3-b]pyridazine structure found in both Compounds 1 and 2, and by extension, in 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide. This highlights the importance of this central scaffold in c-Met inhibition and the potential for modification to optimize the safety profile of this class of compounds.

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

  • Compound Description: This compound is identified as an inhibitor of the first bromodomain of human BRD4. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide. The presence of a chlorophenyl group, albeit with a different linker, further emphasizes the structural similarities. This suggests potential shared pharmacological activities between the two compounds and highlights the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold in medicinal chemistry.

7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound is mentioned alongside N-methyl-N-[3-(3-methyl-1,2,4-triazolo-[4,3-b] pyridazin-6-yl)phenyl]acetamide (1632) as a potential non-sedative treatment for noise phobia in companion animals, particularly dogs. []
  • Relevance: While not structurally similar to 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide, its mention in the context of noise phobia treatment alongside a closely related compound suggests potential shared pharmacological targets or mechanisms of action. This highlights the need for further investigation into the therapeutic applications of compounds containing the [, , ]triazolo[4,3-b]pyridazine scaffold.
Overview

3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that includes a triazolopyridazine core, which is known for its diverse biological activities. The compound's IUPAC name provides insight into its structural components, indicating the presence of a chlorophenyl group and a methoxy-substituted triazolo-pyridazine moiety.

Source

The compound is identified by the CAS number 2034416-11-8 and has been referenced in various scientific literature and databases, including ChemSrc and PubChem, which provide detailed information on its properties and potential applications in research .

Classification

This compound belongs to the class of triazolopyridazines, which are recognized for their pharmacological properties. These compounds often exhibit activities such as anti-inflammatory, antiviral, and anticancer effects, making them valuable in drug development .

Synthesis Analysis

Methods

The synthesis of 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide typically involves multiple synthetic steps. The key steps include:

  1. Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.
  2. Chlorination: The introduction of the chlorophenyl group may involve chlorination reactions using phosphorus oxychloride or similar reagents.
  3. Methylation: The methoxy group at the 6-position of the triazolopyridazine ring is introduced using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

Technical Details

The synthetic routes typically require careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. Intermediate compounds are often characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their structures before proceeding to subsequent steps .

Molecular Structure Analysis

Structure

The molecular formula of 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is C16H17ClN6O2. The structure features:

  • A triazolopyridazine core, which contributes to its biological activity.
  • A chlorophenyl group that may influence its interaction with biological targets.
  • A propanamide moiety, which plays a critical role in defining its chemical reactivity.

Data

  • Molecular Weight: 322.32 g/mol
  • Canonical SMILES: COc1ccc2nnc(CNC(=O)c3c[nH]c4ccccc34)n2n1
  • InChI Key: InChI=1S/C16H17ClN6O2/c1-24-13-7-4-3-5-7(c2=cc(cc(c2)Cl)C(=O)N(C)C(=O)N)n1)

These structural details indicate a complex arrangement that facilitates various interactions with biological molecules .

Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids.
  2. Substitution Reactions: The chlorophenyl group may participate in nucleophilic substitution reactions, allowing for further functionalization.
  3. Cyclization Reactions: The triazolopyridazine core can engage in cyclization under specific conditions to form more complex structures.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pH), influencing the yield and selectivity of products formed .

Mechanism of Action

Process

The mechanism of action for 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide involves its interaction with specific molecular targets within biological systems:

  1. Binding to Enzymes/Receptors: The triazolopyridazine core can bind to enzymes or receptors involved in various cellular pathways.
  2. Modulation of Activity: This binding can inhibit or activate these targets, leading to changes in cellular functions such as proliferation or inflammation response.

Data

Research indicates that compounds with similar structures have shown activity against c-Met kinase and other relevant targets in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

While specific data on physical properties such as melting point and boiling point may not be available for this compound, general characteristics can be inferred based on similar compounds in the triazolopyridazine class.

Chemical Properties

The compound exhibits typical chemical properties associated with amides and heterocycles:

  • It is likely soluble in polar solvents due to the presence of polar functional groups.
  • It may demonstrate stability under standard laboratory conditions but could be sensitive to strong acids or bases.

Relevant data from similar compounds suggest potential reactivity profiles that could be explored further in experimental settings .

Applications

Scientific Uses

The unique structure and properties of 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide make it a candidate for various scientific applications:

  1. Anticancer Research: Due to its potential inhibitory effects on kinases involved in cancer progression.
  2. Anti-inflammatory Studies: Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
  3. Antiviral Applications: Preliminary studies suggest activity against viral pathogens.

These applications highlight the importance of continued research into this compound's pharmacological potential and mechanisms of action .

Properties

CAS Number

2034326-23-1

Product Name

3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

IUPAC Name

3-(3-chlorophenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide

Molecular Formula

C16H16ClN5O2

Molecular Weight

345.79

InChI

InChI=1S/C16H16ClN5O2/c1-24-16-8-6-13-19-20-14(22(13)21-16)10-18-15(23)7-5-11-3-2-4-12(17)9-11/h2-4,6,8-9H,5,7,10H2,1H3,(H,18,23)

InChI Key

WYZTUCBDWUZTRG-UHFFFAOYSA-N

SMILES

COC1=NN2C(=NN=C2CNC(=O)CCC3=CC(=CC=C3)Cl)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.